
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile” is a chemical compound with a unique structure . It is related to the compound “(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” which has a CAS Number: 1211131-67-7 and a Molecular Weight: 142.16 .
Molecular Structure Analysis
The molecular formula of this compound is C13H13N3O, and it has a molecular weight of 227.267 . The structure of this compound includes an indole ring attached to an oxadiazole ring, which in turn is substituted with an isopropyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile, as part of a broader study, has been synthesized and evaluated for its antimicrobial properties. Gadegoni and Manda (2013) synthesized a series of novel compounds including those containing the 1,3,4-oxadiazole moiety. These compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as for anti-inflammatory activity. The synthesis involved the intermediate (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, leading to compounds with potential antimicrobial and anti-inflammatory applications (Gadegoni & Manda, 2013).
Antioxidant and Enzyme Inhibition
Murat Bingul et al. (2019) focused on the synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and for their acetylcholinesterase inhibition properties. Starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, the study produced novel compounds that showed significant antioxidant activities and promising results in acetylcholinesterase and butyrylcholinesterase enzyme inhibition assays. This research suggests the potential for these compounds in therapeutic applications related to oxidative stress and neurodegenerative diseases (Bingul et al., 2019).
Degradation and Stability
The stability and degradation kinetics of a 1,2,4-oxadiazole derivative (BMS-708163, A) were studied by Hartley et al. (2012) to develop a robust drug product. This study provides insight into the stability of such compounds across various conditions, contributing to the knowledge required for the formulation of stable pharmaceutical products. The research highlighted the impact of pH on the stability of compound A, offering guidance on formulation conditions that ensure product integrity (Hartley et al., 2012).
Antifungal Agents
Shelke et al. (2014) synthesized a novel series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives with potential antifungal properties. This study characterized the compounds through spectral methods and evaluated their in vitro antifungal activity, showing moderate to good efficacy against various fungal strains. This research adds to the understanding of the potential of 1,3,4-oxadiazole derivatives as antifungal agents (Shelke et al., 2014).
Eigenschaften
IUPAC Name |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10(2)14-17-18-15(20-14)13-9-11-5-3-4-6-12(11)19(13)8-7-16/h3-6,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNHPZXHZJWJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

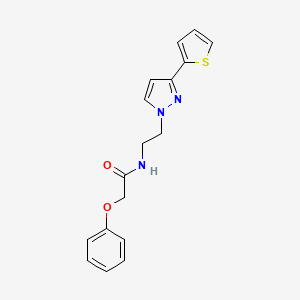
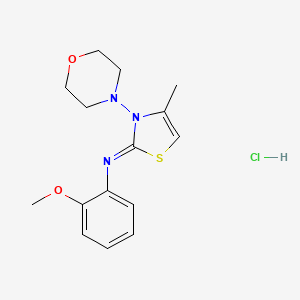
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2645667.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole](/img/structure/B2645669.png)
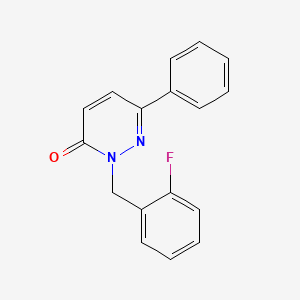

![Methyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]acetate](/img/structure/B2645675.png)
![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2645677.png)
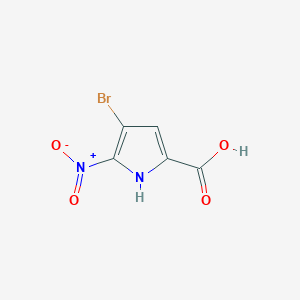
![3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2645680.png)
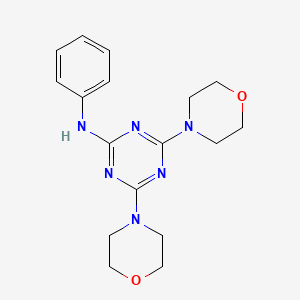
![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)
![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)
